molecular formula C16H21N5O3 B5513307 ethyl 4-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy}benzoate

ethyl 4-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy}benzoate

Cat. No.: B5513307
M. Wt: 331.37 g/mol
InChI Key: VCCLCHPSBNTKLY-UHFFFAOYSA-N
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Description

Ethyl 4-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy}benzoate is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a benzoate ester linked to a triazine ring, which is further substituted with ethylamino groups. It is known for its diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy}benzoate typically involves multiple steps. One common method involves the reaction of 4,6-dichloro-1,3,5-triazine with ethylamine to form 4,6-bis(ethylamino)-1,3,5-triazine. This intermediate is then reacted with ethyl 4-hydroxybenzoate under basic conditions to yield the final product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process typically includes the use of high-purity reagents and controlled reaction conditions to ensure high yield and purity of the final product. The reactions are often carried out in large reactors with precise temperature and pressure control.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy}benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The triazine ring can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Hydrolysis: Acidic or basic conditions can be used, with reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester group yields 4-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy}benzoic acid and ethanol.

Scientific Research Applications

Ethyl 4-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy}benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy}benzoate involves its interaction with specific molecular targets. The triazine ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Ethyl 4-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy}benzoate can be compared with other triazine derivatives, such as:

    2-Chloro-4,6-bis(ethylamino)-1,3,5-triazine: Similar structure but lacks the benzoate ester group.

    Ethyl 4-(butylamino)benzoate: Contains a butylamino group instead of the triazine ring.

    Diethylhexyl butamido triazone: Another triazine derivative used as a UV absorber .

Properties

IUPAC Name

ethyl 4-[[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O3/c1-4-17-14-19-15(18-5-2)21-16(20-14)24-12-9-7-11(8-10-12)13(22)23-6-3/h7-10H,4-6H2,1-3H3,(H2,17,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCCLCHPSBNTKLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=N1)OC2=CC=C(C=C2)C(=O)OCC)NCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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